Centaurein: A Comprehensive Technical Guide to its Chemical Properties
Centaurein: A Comprehensive Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centaurein, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. This technical guide provides an in-depth overview of the chemical properties of Centaurein, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document details its physicochemical characteristics, spectroscopic data, and provides a synthesized experimental protocol for its isolation and purification. Furthermore, it visualizes the key signaling pathways influenced by Centaurein, offering insights into its mechanism of action.
Chemical and Physical Properties
Centaurein, with the CAS number 35595-03-0, is structurally classified as a flavone O-glycoside.[1][2] Its systematic IUPAC name is 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one. The core structure consists of a flavonoid aglycone, known as centaureidin, linked to a β-D-glucopyranosyl moiety.
Quantitative Data Summary
The key physicochemical properties of Centaurein are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₆O₁₃ | [1][3][4][5] |
| Molecular Weight | 522.46 g/mol | [1][3][4][5] |
| CAS Number | 35595-03-0 | [1][2] |
| Appearance | Yellow crystals | [2] |
| Melting Point | 208-209 °C | [2] |
| Optical Activity | [α]D²⁰ = -76.6° (c = 1.4 in methanol) | [2] |
| Solubility | Soluble in hot water, hot alcohol, and hot acetone. Practically insoluble in cold water, chloroform, and ether. | [2] |
| Elemental Analysis | C: 55.17%, H: 5.02%, O: 39.81% | [1][4] |
Spectroscopic Data
The structural elucidation of Centaurein has been primarily accomplished through a combination of spectroscopic techniques.
UV-Visible Spectroscopy
In methanol, Centaurein exhibits characteristic absorption maxima (λmax) at 349 nm and 258 nm, with corresponding log ε values of 4.31 and 4.30, respectively.[2] These absorptions are typical for the flavone chromophore.
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) data is available for Centaurein. In negative ion mode, precursor ions of [M-H]⁻ at m/z 521.13 and [M+FA-H]⁻ at m/z 567.135 have been observed.
Infrared (IR) Spectroscopy
-
O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the multiple hydroxyl groups.
-
C-H stretching: Bands in the 3100-3000 cm⁻¹ region for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.
-
C=O stretching: A strong absorption band around 1650 cm⁻¹ for the conjugated ketone in the pyranone ring.
-
C=C stretching: Aromatic C=C stretching bands in the 1600-1475 cm⁻¹ region.
-
C-O stretching: Multiple strong bands in the 1300-1000 cm⁻¹ region corresponding to the ether and alcohol C-O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data with full assignments for Centaurein are not explicitly provided in the public domain literature searched. However, the PubChem database indicates the availability of a ¹³C NMR spectrum for Centaurein on SpectraBase.[1] For researchers requiring this detailed data, accessing specialized spectroscopic databases is recommended.
Experimental Protocols: Isolation and Purification of Centaurein
The following is a synthesized, detailed methodology for the isolation and purification of Centaurein from plant material, based on common practices for flavonoid extraction from Centaurea species. This protocol is intended as a guide and may require optimization depending on the specific plant source and available equipment.
Bioactivity-Guided Isolation Workflow
Caption: Bioactivity-guided isolation workflow for Centaurein.
Step-by-Step Methodology
-
Plant Material Preparation:
-
Collect and identify the plant material (e.g., aerial parts of Centaurea jacea).
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity:
-
n-hexane to remove non-polar compounds like fats and waxes.
-
Chloroform to extract compounds of intermediate polarity.
-
Ethyl acetate to extract more polar flavonoids.
-
-
Concentrate each fraction using a rotary evaporator.
-
-
Bioassay-Guided Fractionation (Optional but Recommended):
-
Screen the different solvent fractions for the desired biological activity (e.g., antioxidant, anti-inflammatory, or immunomodulatory assays).
-
Select the most active fraction for further purification. Based on literature, Centaurein is likely to be present in the more polar fractions like ethyl acetate.
-
-
Column Chromatography:
-
Subject the active fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, for example, starting with chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 365 nm).
-
Combine fractions with similar TLC profiles.
-
-
Further Purification:
-
Subject the fractions containing the compound of interest to further purification using one or more of the following techniques:
-
Sephadex LH-20 column chromatography: Elute with methanol to separate compounds based on their molecular size and to remove pigments.
-
Preparative Thin-Layer Chromatography (pTLC): Apply the semi-purified fraction as a band on a pTLC plate and develop with a suitable solvent system. Scrape the band corresponding to Centaurein and elute with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient of water and methanol (both containing a small percentage of formic or acetic acid to improve peak shape) for final purification.
-
-
-
Crystallization and Characterization:
-
Crystallize the purified Centaurein from a suitable solvent system (e.g., methanol/water).
-
Confirm the identity and purity of the isolated compound using spectroscopic methods (UV-Vis, MS, IR, ¹H NMR, and ¹³C NMR).
-
Signaling Pathways
Centaurein has been reported to exert its immunomodulatory effects, at least in part, by stimulating the expression of interferon-gamma (IFN-γ). This stimulation is mediated through the activation of the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Centaurein-Mediated NFAT and NF-κB Activation
References
- 1. Centaurein | C24H26O13 | CID 5489090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactivity-guided isolation of anti-proliferative compounds from endemic Centaurea kilaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity-guided isolation of antiproliferative compounds from Centaurea jacea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
